molecular formula C16H14Cl2FNO2 B5869718 N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B5869718
M. Wt: 342.2 g/mol
InChI Key: DJAATXDPYHQZSA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-11-5-8-14(19)13(18)9-11/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAATXDPYHQZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)F)Cl)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-chlorophenol.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-4-fluoroaniline with an appropriate acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then reacted with 4-chlorophenol in the presence of a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Could be explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can influence its binding affinity and reactivity with these targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
  • N-(4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenoxy)-2-methylpropanamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to the specific combination of chloro and fluoro substituents on the phenyl rings. This combination can result in distinct chemical properties and reactivity compared to similar compounds.

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